2-Butylhex-2-en-1-ol
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Overview
Description
2-Butylhex-2-en-1-ol is an organic compound with the molecular formula C10H20O It is an alcohol with a hydroxyl group (-OH) attached to a carbon atom that is part of a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butylhex-2-en-1-ol can be achieved through various organic reactions. One common method involves the reaction of 1,3-dichloro-2-butene with sodium carbonate under reflux conditions to produce 3-chloro-2-buten-1-ol. This intermediate is then treated with sodium amide in liquid ammonia to yield 2-butyn-1-ol . Another method involves the Sharpless asymmetric dihydroxylation of 1-phenylcyclohexene, which can be modified to produce the desired alcohol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize catalysts and specific reaction conditions to optimize yield and purity. For example, the use of palladium catalysts in hydrogenation reactions can be employed to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Butylhex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.
Reduction: The double bond can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: Produces aldehydes or ketones.
Reduction: Produces saturated alcohols.
Substitution: Produces alkyl halides.
Scientific Research Applications
2-Butylhex-2-en-1-ol has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of complex organic molecules
Mechanism of Action
The mechanism of action of 2-Butylhex-2-en-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The double bond in the compound can participate in addition reactions, altering the compound’s structure and function. These interactions can affect various biochemical pathways and processes .
Comparison with Similar Compounds
2-Butylhex-2-en-1-ol can be compared with other similar compounds, such as:
2-Methyl-3-buten-2-ol: Similar in structure but with different substituents, leading to variations in reactivity and applications.
2-Buten-1-ol: Lacks the butyl group, resulting in different chemical properties and uses.
Hex-2-en-1-ol: Similar backbone but different substituents, affecting its chemical behavior
Properties
CAS No. |
62594-07-4 |
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Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
2-butylhex-2-en-1-ol |
InChI |
InChI=1S/C10H20O/c1-3-5-7-10(9-11)8-6-4-2/h7,11H,3-6,8-9H2,1-2H3 |
InChI Key |
KCDAOAAOAGZJMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=CCCC)CO |
Origin of Product |
United States |
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